Benzophenone, 4-ethoxy-4'-methoxy-

Descripción general

Descripción

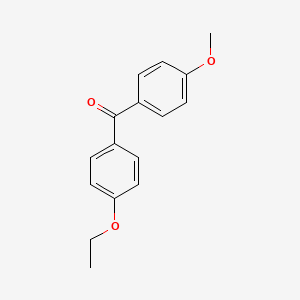

Benzophenone, 4-ethoxy-4’-methoxy- is an organic compound belonging to the benzophenone family. It is characterized by the presence of ethoxy and methoxy groups attached to the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Mecanismo De Acción

Target of Action

Benzophenone, 4-ethoxy-4’-methoxy-, also known as 4-Methoxybenzophenone, is a type of benzophenone that has been used in various applications . .

Mode of Action

Benzophenones are known to interact with their targets through various mechanisms, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Benzophenones are known to be involved in various reactions, such as the benzoylation of substituted phenols .

Result of Action

Benzophenones are known to have various effects, such as protecting skin from the deleterious effects of the sun .

Action Environment

The action of 4-Methoxybenzophenone can be influenced by various environmental factors. For instance, it has been found that benzophenone-4, a similar compound, can be degraded in aqueous solution through chlorination and advanced oxidation processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Benzophenone, 4-ethoxy-4’-methoxy- typically involves the reaction of 4-ethoxybenzoyl chloride with 4-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dichloromethane under reflux conditions for several hours. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of Benzophenone, 4-ethoxy-4’-methoxy- follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

Oxidation: Benzophenone, 4-ethoxy-4’-methoxy- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: It can undergo nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted benzophenones.

Aplicaciones Científicas De Investigación

Cosmetic Applications

UV Protection in Sunscreens

Benzophenone-4 is primarily used as a UV filter in sunscreen products. It absorbs UVB and UVA rays, thereby preventing skin damage associated with sun exposure. According to the Scientific Committee on Consumer Safety (SCCS), BP-4 is considered safe for use in cosmetic products at concentrations up to 5% . This safety assessment underscores its efficacy and regulatory acceptance in cosmetic formulations.

Stabilization of Cosmetic Formulations

In addition to its role as a UV filter, BP-4 acts as a UV stabilizer . It protects other ingredients within cosmetic formulations from degradation due to UV exposure, enhancing the overall stability and shelf life of products such as lotions, creams, and make-up .

Case Study: Efficacy in Sunscreens

A study published in the Journal of Chromatography demonstrated the effectiveness of BP-4 in commercial sunscreen formulations. The research highlighted BP-4's ability to maintain its protective properties under various environmental conditions, thus confirming its utility in long-lasting sun protection products .

Pharmaceutical Applications

Topical Therapeutics

Benzophenone derivatives, including BP-4, are utilized in various topical therapeutics due to their skin-protective properties. They are incorporated into formulations aimed at treating skin conditions exacerbated by UV exposure. The compound's compatibility with other active ingredients enhances its application potential in dermatological products .

Research Findings

Research has shown that BP-4 can mitigate the harmful effects of UV radiation on skin cells, suggesting its potential use in developing new therapeutic agents for skin protection and repair .

Material Science Applications

Plastics and Coatings

Benzophenone-4 is also employed in the field of materials science , particularly in plastics and coatings. Its ability to absorb UV light helps prevent degradation of polymeric materials exposed to sunlight. This application is crucial for extending the lifespan of products such as outdoor furniture, automotive parts, and packaging materials .

Case Study: Polymeric Applications

A patent describes a formulation involving benzophenone derivatives that enhance the UV stability of coatings applied to various substrates. The inclusion of BP-4 significantly improved the durability of these coatings when exposed to prolonged sunlight .

Data Table: Summary of Applications

| Application Area | Specific Use | Concentration Limit | Regulatory Status |

|---|---|---|---|

| Cosmetics | UV filter in sunscreens | Up to 5% | SCCS approved |

| Pharmaceuticals | Topical therapeutic agents | Varies | Under evaluation |

| Material Science | Stabilizer for plastics/coatings | Varies | Industry standard |

Comparación Con Compuestos Similares

Benzophenone: The parent compound, lacking the ethoxy and methoxy groups.

4-Hydroxybenzophenone: Contains a hydroxyl group instead of the ethoxy or methoxy groups.

4,4’-Dimethoxybenzophenone: Contains two methoxy groups instead of one ethoxy and one methoxy group.

Uniqueness: Benzophenone, 4-ethoxy-4’-methoxy- is unique due to the presence of both ethoxy and methoxy groups, which impart distinct chemical properties. These substituents influence its reactivity, solubility, and ability to interact with other molecules, making it valuable in specific applications where other benzophenone derivatives may not be as effective.

Actividad Biológica

Benzophenone, 4-ethoxy-4'-methoxy- (commonly referred to as 4-Methoxybenzophenone) is an organic compound that exhibits a range of biological activities due to its unique chemical structure. This article provides an in-depth analysis of its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

Benzophenone, 4-ethoxy-4'-methoxy- has the chemical formula and features both ethoxy and methoxy substituents on the benzene rings. This structural configuration contributes to its reactivity and interactions with biological systems.

The biological activity of Benzophenone, 4-ethoxy-4'-methoxy- can be attributed to several mechanisms:

- Protein-Ligand Interactions : This compound is utilized in studies examining protein-ligand interactions due to its ability to form stable complexes with various proteins.

- Inhibition of Enzymatic Activity : Research indicates that similar benzophenone derivatives can inhibit key enzymes such as tyrosinase, which is crucial in melanin production. The presence of hydroxyl and methoxyl groups enhances this inhibitory activity .

- Photoprotection : Benzophenones are known for their UV-filtering properties, which help protect biological tissues from UV-induced damage.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzophenone derivatives. For instance, a mixture containing related compounds demonstrated significant activity against molds like Aspergillus niger, suggesting that benzophenone derivatives may serve as effective preservatives in cosmetic and pharmaceutical formulations .

Tyrosinase Inhibition

Benzophenone derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis. In vitro assays revealed that compounds with similar structures exhibited IC50 values indicating potent inhibitory effects on mushroom tyrosinase, making them potential candidates for skin-whitening agents .

Applications in Research and Industry

Benzophenone, 4-ethoxy-4'-methoxy- has diverse applications across various fields:

- Cosmetics : Used as a UV filter in sunscreens and skincare products to prevent photo-damage.

- Pharmaceuticals : Investigated for its potential role in drug development due to its ability to interact with biological targets effectively.

- Material Science : Employed as a photoinitiator in polymerization reactions, enhancing the stability and durability of materials.

Comparative Analysis with Related Compounds

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| Benzophenone | Parent compound without substituents | Limited biological activity |

| 4-Hydroxybenzophenone | Hydroxyl group instead of ethoxy/methoxy | Moderate tyrosinase inhibition |

| 4,4'-Dimethoxybenzophenone | Two methoxy groups | Enhanced photoprotective properties |

| Benzophenone, 4-ethoxy-4'-methoxy- | Ethoxy and methoxy groups | Strong protein-ligand interaction |

Case Studies

- Study on Tyrosinase Inhibition : A recent study demonstrated that benzophenone derivatives showed competitive inhibition against tyrosinase with varying degrees of potency. The presence of specific substituents significantly influenced their inhibitory effects .

- Antimicrobial Efficacy : Research into antimicrobial mixtures containing benzophenones revealed effective inhibition of microbial growth in cosmetic formulations, indicating their potential as natural preservatives .

Propiedades

IUPAC Name |

(4-ethoxyphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-3-19-15-10-6-13(7-11-15)16(17)12-4-8-14(18-2)9-5-12/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFSDXPGMHHSDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200929 | |

| Record name | Benzophenone, 4-ethoxy-4'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52886-92-7 | |

| Record name | Benzophenone, 4-ethoxy-4'-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052886927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 4-ethoxy-4'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.